3-Bromo-1H-indazol-4-amine

描述

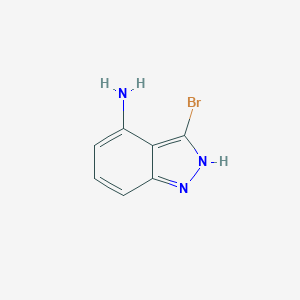

Structure

2D Structure

属性

IUPAC Name |

3-bromo-2H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMVLRQMJKZIPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646252 | |

| Record name | 3-Bromo-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-25-5 | |

| Record name | 3-Bromo-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 3 Bromo 1h Indazol 4 Amine and Its Derivatives

Influence of Bromine Substitution at the 3-Position on Biological Activity

The presence of a bromine atom at the 3-position of the indazole ring has a notable impact on the biological profile of the resulting derivatives. Bromine, as a halogen, can alter the electronic properties, lipophilicity, and steric profile of a molecule, which in turn affects its binding affinity to target proteins and its pharmacokinetic properties.

Research has shown that bromo substitutions on the indazole ring can lead to diverse effects on biological activity. longdom.orglongdom.org For instance, in the development of antimicrobial agents, 3-bromo-1H-indazole serves as a versatile starting material for the synthesis of novel compounds with significant inhibitory activity. researchgate.net A series of 1,2,3-triazole and 1,3,4-oxadiazole (B1194373) hybrids linked to an indazole core, synthesized from 3-bromo-1H-indazole, demonstrated outstanding antibacterial activity, particularly against Gram-positive bacteria like S. pneumoniae. researchgate.net

Impact of Amine Functionality at the 4-Position on Ligand-Target Interactions

The amine group at the 4-position of the indazole ring is a critical determinant of ligand-target interactions, often acting as a key hydrogen bond donor or acceptor. Its position and ability to form directional interactions are crucial for anchoring the ligand within the binding pocket of a biological target.

Studies on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors have highlighted the significance of substituents at the 4-position of the 1H-indazole scaffold. nih.gov The SAR analysis from these studies indicated that the substituent groups at both the 4- and 6-positions play a crucial role in IDO1 inhibition. nih.gov Specifically, a derivative, 4-(((6-bromo-1H-indazol-4-yl)amino)methyl)phenol, was synthesized and studied, pointing to the importance of the amino linkage at the C4 position for activity. nih.gov Docking models suggest that the 1H-indazole motif interacts with the ferrous ion of heme and key hydrophobic pockets of the enzyme, and the substituents at the 4-position are instrumental in ensuring these effective interactions. nih.gov

In the development of inhibitors for other targets, such as kinases, the amino group is often a key pharmacophore. While many studies focus on the 3-aminoindazole scaffold, the principles of its interaction can be extrapolated to understand the potential role of a 4-amino group. nih.govnih.govmdpi.com The amine group can form crucial hydrogen bonds with the hinge region of kinases, a common binding motif for type-II kinase inhibitors. nih.gov The basicity of the amine can also be a factor; strongly basic amino groups can influence properties like oral absorption. acs.org Therefore, the 4-amino group in 3-Bromo-1H-indazol-4-amine is predicted to be a key player in forming specific, high-affinity interactions with various biological targets.

Effects of Substituents on the Indazole Ring on Pharmacological Profiles

Beyond the core 3-bromo and 4-amino functionalities, additional substituents on the indazole ring significantly modulate the pharmacological profiles of the derivatives. These modifications can fine-tune the electronic, steric, and lipophilic properties of the molecule, leading to improved potency, selectivity, and pharmacokinetic characteristics. ontosight.ainih.gov

SAR studies have revealed that various substituents at different positions of the indazole ring can have profound effects:

Nitro and Ethoxy Groups: Nitro and ethoxy substitutions have been shown to notably enhance anticancer potency in certain indazole derivatives. longdom.orglongdom.org Specifically, a nitro group at the 2-position of a linked ring was found to contribute to enhanced anticancer efficacy. longdom.orglongdom.org

Fluoro Groups: The introduction of a 4-fluoro substituent on the indazole ring has also been linked to enhanced anticancer activity. longdom.org

Methoxy Groups: Derivatives containing m-methoxy and p-methoxy aniline (B41778) substituents displayed superior anticancer activity. longdom.org

Alkyl Groups: Conversely, certain substituents like butyl or ethyl groups have been found to negatively impact anticancer activity. longdom.org

The position of these substituents is also critical. For example, moving a nitro group from the ortho to the para position on an attached phenyl ring resulted in a decline in anticancer properties. longdom.orglongdom.org In the context of antimicrobial activity, the incorporation of electron-withdrawing groups, such as a nitro group at the ortho position, significantly improved antibacterial efficacy in an isomer containing an ethoxy group at the 6-position. longdom.org

The following table summarizes the observed effects of various substituents on the pharmacological activity of indazole derivatives based on several studies.

| Substituent | Position | Effect on Activity | Target/Assay | Citation |

| Nitro (NO2) | 2-position (on attached ring) | Enhanced anticancer activity | Anticancer assays | longdom.orglongdom.org |

| Ethoxy (OEt) | 6-position | Enhanced antibacterial activity (with ortho-nitro) | Antibacterial assays | longdom.org |

| Fluoro (F) | 4-position (on indazole) | Enhanced anticancer efficacy | Anticancer assays | longdom.org |

| Methoxy (OMe) | meta or para (on aniline) | Superior anticancer activity | Anticancer assays | longdom.org |

| Bromo (Br) | para (on aniline) | Superior anticancer activity | Anticancer assays | longdom.org |

| Butyl/Ethyl | Not specified | Negative impact on anticancer activity | Anticancer assays | longdom.org |

These findings demonstrate that the pharmacological profile of indazole derivatives can be precisely tuned by strategic placement of various functional groups on the heterocyclic ring system. longdom.org

Rational Design Strategies Guided by SAR Analysis

The insights gained from Structure-Activity Relationship (SAR) studies are fundamental to the rational design of new and improved therapeutic agents based on the this compound scaffold. ontosight.ailongdom.org By understanding which structural features are essential for activity and which can be modified to improve properties, medicinal chemists can create compounds with enhanced efficacy, selectivity, and better drug-like characteristics. ontosight.ai

Rational design strategies for indazole derivatives often involve a multidisciplinary approach, combining medicinal chemistry, pharmacology, and molecular modeling. ontosight.ai Key strategies include:

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, SAR data can be used in conjunction with molecular docking studies to visualize how ligands bind. nih.gov This allows for the design of new derivatives with substituents that are predicted to form additional favorable interactions, such as hydrogen bonds or hydrophobic contacts, leading to higher potency. nih.gov For example, docking models for IDO1 inhibitors showed that effective interactions with the heme ion and hydrophobic pockets were crucial for activity, guiding further design. nih.gov

Fragment-Led de Novo Design: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. nih.gov SAR from initial hits can guide this growth strategy.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. SAR data from a series of active compounds, including derivatives of this compound, can be used to build a pharmacophore model, which can then be used to screen virtual libraries for new, structurally diverse compounds with the potential for the same biological activity. nih.gov

The synthesis of novel derivatives based on these rational design principles is an ongoing area of research. ontosight.ai For example, the development of a practical synthesis for 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the potent HIV drug Lenacapavir, highlights how synthetic chemistry enables the creation of rationally designed, complex molecules. nih.gov Ultimately, the goal of these strategies is to streamline the synthetic process and facilitate the creation of compounds with improved efficacy and selectivity. longdom.org

Biological Activities and Therapeutic Potential of 3 Bromo 1h Indazol 4 Amine Analogs

Anticancer Activities

Analogs of 3-Bromo-1H-indazol-4-amine have shown considerable promise as anticancer agents, attributable to their diverse mechanisms of action that target various hallmarks of cancer.

Inhibition of Protein Kinases

A primary mechanism through which these indazole analogs exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.

Bcr-Abl: A notable application of 3-aminoindazole derivatives is in the development of potent pan-Bcr-Abl inhibitors. nih.gov The Bcr-Abl fusion protein is the pathogenic driver in most cases of chronic myeloid leukemia (CML). nih.gov Certain diarylamide 3-aminoindazole compounds have been designed to effectively inhibit both the wild-type Bcr-Abl and the T315I mutant, a common source of resistance to first and second-generation inhibitors like imatinib. nih.govnih.gov For instance, the compound AKE-72, a diarylamide 3-aminoindazole, demonstrated high potency against both wild-type Bcr-Abl (IC50 < 0.5 nM) and the T315I mutant (IC50 = 9 nM). nih.gov

FGFR1: Novel 1H-indazol-3-amine derivatives have been synthesized and identified as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key player in cell proliferation and survival. nih.gov One such derivative, a 6-(3-methoxyphenyl)-1H-indazol-3-amine, showed promising enzymatic inhibition of FGFR1 with an IC50 value of 15.0 nM. nih.gov Further optimization led to a compound with even greater potency, exhibiting an IC50 of 2.9 nM for FGFR1 inhibition. nih.gov

Other Kinases: Research has also explored the inhibitory effects of indazole derivatives on other kinases. For example, some derivatives have shown inhibitory activity against Akt and p38 MAP kinase, which are involved in cancer progression. The broader indazole class of compounds has been investigated for the inhibition of VEGFR-2, a key mediator of angiogenesis. nih.gov

Anti-Proliferative Effects on Cancer Cell Lines

The anticancer potential of this compound analogs is further evidenced by their potent anti-proliferative activity against a range of human cancer cell lines.

| Compound Type | Cell Line | Cancer Type | IC50/GI50 Value | Reference |

|---|---|---|---|---|

| 1H-indazole-3-amine derivative (6o) | K562 | Chronic Myeloid Leukemia | 5.15 µM | researchgate.net |

| Indazole derivative (2f) | 4T1 | Breast Cancer | 0.23-1.15 µM (range across several cell lines) | nih.gov |

| 1H-indazol-3-amine derivatives | A549 | Lung Cancer | Evaluated | researchgate.net |

| 1H-indazol-3-amine derivatives | HepG-2 | Hepatoma | Evaluated | researchgate.net |

| 2-(3-bromo-4-nitrophenyl)-5-(1-methyl-1H-indazol-3-yl)-1,3,4-oxadiazole (8) | MCF-7 | Breast Cancer | 1.57 µM | researchgate.net |

| 3-(pyrrolopyridin-2-yl)indazole derivative (93) | HCT116 | Colon Cancer | 1.3 nM | nih.gov |

Studies have demonstrated that these compounds can induce significant growth inhibition in a dose-dependent manner. For example, a specific 1H-indazole-3-amine derivative, compound 6o, showed a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM, while exhibiting lower toxicity to normal cells. researchgate.net Another indazole derivative, 2f, displayed potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 µM. nih.gov

Modulation of Apoptosis and Cell Cycle Progression

A key aspect of the anticancer activity of these indazole analogs is their ability to induce programmed cell death (apoptosis) and disrupt the normal cell cycle in cancer cells.

Research has shown that treatment with certain indazole derivatives leads to:

Induction of Apoptosis: One study found that an indazole derivative, compound 2f, dose-dependently promoted apoptosis in 4T1 breast cancer cells. nih.gov This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Another compound, 6o, was also confirmed to induce apoptosis in K562 cells, potentially by inhibiting Bcl-2 family members. researchgate.net

Cell Cycle Arrest: Compound 6o was also found to affect the cell cycle, possibly through the p53/MDM2 pathway. researchgate.net Similarly, other indazole derivatives have been shown to cause cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.

Inhibition of Cancer Cell Migration and Invasion

The metastatic spread of cancer is a major cause of mortality, and the ability to inhibit cell migration and invasion is a critical attribute for any potential anticancer agent. Studies have indicated that this compound analogs can effectively inhibit these processes.

For instance, compound 2f was found to disrupt the migration and invasion of 4T1 breast cancer cells. nih.gov This inhibitory effect was linked to a reduction in the levels of matrix metalloproteinase-9 (MMP-9), an enzyme that degrades the extracellular matrix, and an increase in the tissue inhibitor of metalloproteinase 2 (TIMP-2). nih.gov

Estrogen Receptor Degradation (SERDs)

A particularly promising therapeutic avenue for indazole-based compounds is their development as Selective Estrogen Receptor Degraders (SERDs). nih.gov SERDs are a class of drugs that not only block the estrogen receptor (ER) but also promote its degradation, offering a powerful strategy for treating ER-positive breast cancers, which account for a majority of breast cancer cases. umich.edunih.gov

Research has identified series of 1H-indazole derivatives that act as orally bioavailable SERDs. nih.gov Structure-activity relationship (SAR) studies have revealed that modifications, such as replacing an ethyl group with a cyclobutyl group, can enhance the potency of these compounds. nih.gov Furthermore, incorporating larger substituents on the para-position of the upper aryl ring has been shown to improve their degradation efficacy. nih.gov One optimized 1H-indazole derivative was found to be a highly efficient degrader of ER-α with an IC50 value of 0.7 nM. nih.gov These SERDs have shown robust activity in both tamoxifen-sensitive and tamoxifen-resistant breast cancer models. nih.gov

Anti-Inflammatory Activities

Beyond their anticancer properties, indazole derivatives, including those related to this compound, have demonstrated significant anti-inflammatory activities. The indazole scaffold is a core component of several commercially available anti-inflammatory drugs. nih.gov Research has shown that these compounds can modulate key inflammatory pathways. For instance, certain indazole ether-based derivatives have been developed as potent and selective glucocorticoid receptor modulators (SGRMs) for the potential treatment of airway inflammation. nih.gov

Mechanisms of Anti-Inflammation

Indazole derivatives have demonstrated notable anti-inflammatory effects through various mechanisms. Studies have shown that these compounds can significantly inhibit key inflammatory mediators. The anti-inflammatory response is often linked to the inhibition of the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2, which is crucial in the synthesis of prostaglandins (B1171923) during inflammation. nih.govnih.govbiotech-asia.org

Research on various indazole derivatives has revealed their capacity to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). nih.govnih.gov By downregulating these cytokines, indazole analogs can modulate the inflammatory cascade. Furthermore, some indazole compounds exhibit free radical scavenging activity, which contributes to their anti-inflammatory profile by mitigating oxidative stress that can exacerbate inflammation. nih.govnih.gov Computational studies, including molecular docking and molecular dynamics simulations, have been employed to evaluate 1H-indazole analogs as potent anti-inflammatory agents, with results indicating significant binding affinities to the COX-2 enzyme. scispace.comresearchgate.net One study highlighted that the probable mechanism of anti-inflammatory action for a specific indazole derivative is likely through its interference with the cyclooxygenase pathway, leading to the inhibition of prostaglandin (B15479496) biosynthesis. biotech-asia.org

Antimicrobial and Antiparasitic Activities

Analogs of this compound have been investigated for their potential to combat a range of infectious agents, demonstrating efficacy against bacteria, fungi, viruses, and parasites.

Bromo-substituted indazole and related heterocyclic derivatives have shown promising antibacterial activity. Research into compounds containing a 3-bromo-2,5-dihydro-1H-2,5-pyrroledione and indole (B1671886) substructure revealed activity against resistant strains of Staphylococcus aureus and other Gram-positive bacteria, with minimal inhibition concentrations (MICs) that were lower than some common antibiotics. nih.gov The activity against multi-resistant strains suggests a mechanism of action that may differ from conventional antibiotics. nih.gov

Another study on 9-bromo substituted indolizinoquinoline-5,12-dione derivatives reported strong activity against clinical methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov Similarly, certain 3-alkylidene-2-indolone derivatives exhibited moderate to strong antibacterial activity against various Gram-positive bacteria, with some compounds showing efficacy comparable to the antibiotic gatifloxacin. mdpi.com The antibacterial potential of these compounds is often influenced by the nature and position of substituents on the heterocyclic core.

Table 1: Antibacterial Activity of Selected Bromo-Substituted Heterocyclic Analogs

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-bromo-4-(1H-3-indolyl)-2,5-dihydro-1H-2,5-pyrroledione analog | Staphylococcus aureus (resistant strains) | Lower than vancomycin (B549263) or ciprofloxacin | nih.gov |

| 9-bromo indolizinoquinoline-5,12-dione derivative (Compound 28) | Clinical MRSA | <0.0078 | nih.gov |

| 9-bromo indolizinoquinoline-5,12-dione derivative (Compound 27) | Clinical MRSA | MIC90 = 0.125 | nih.gov |

| 3-Alkylidene-2-indolone derivative (10g) | S. aureus (ATCC 43300) | 0.5 | mdpi.com |

| Pyrazine carboxamide derivative (5d) | XDR S. Typhi | 6.25 | mdpi.com |

| Pyrazoline derivative (22 and 24) | Enterococcus faecalis | 32 | turkjps.org |

| Pyrazoline derivative (5, 19, and 24) | Staphylococcus aureus | 64 | turkjps.org |

The antifungal properties of indazole analogs have been evaluated against various pathogenic fungi. A novel indazole derivative was identified that enhances the activity of azole antifungals by selectively inhibiting mitochondrial cytochrome bc1 in Candida albicans. nih.gov This inhibition not only reduces azole resistance but also impairs the fungus's ability to adapt to host environments. nih.gov Structure-activity relationship studies have led to the optimization of these analogs for improved potency and fungal selectivity. nih.gov

Derivatives of 3-bromo-6-methyl-1H-indazol-4-amine have demonstrated activity against Candida albicans. Further research on hydrazide-hydrazone derivatives has also shown antifungal potential against C. albicans and Rhizopus oryzae. mdpi.com For instance, one pyrimidine (B1678525) derivative displayed an MIC of 25 µg/mL against C. albicans. mdpi.com In another study, newly synthesized 1,3,4-thiadiazole (B1197879) derivatives exhibited antifungal effects against R. oryzae, with MIC values varying based on their specific chemical structures. nih.gov

Table 2: Antifungal Activity of Selected Heterocyclic Analogs

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Indazole derivative (Inz-1 analog) | Candida albicans | 0.4 (IC50) | nih.gov |

| Pyrimidine derivative (Compound 46) | Candida albicans | 25 | mdpi.com |

| Indol-2-one derivative (Compound 21) | Candida albicans | 31.25 | mdpi.com |

| 1,3,4-Thiadiazole derivative (Compound 7) | Rhizopus oryzae | 150 | nih.gov |

| Indazole-based candidate (1aa) | Rhizopus oryzae | 128 | researchgate.net |

| Indazole-based candidate (2aa) | Rhizopus oryzae | 256 | researchgate.net |

A significant application of bromo-indazole amine analogs is in the development of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). 7-Bromo-4-chloro-1H-indazol-3-amine has been identified as a crucial intermediate in the synthesis of Lenacapavir, a potent, first-in-class HIV-1 capsid inhibitor. mdpi.comnih.govresearchgate.netsciencefeatured.comresearchgate.net Lenacapavir targets the HIV-1 capsid protein, which is essential for multiple stages of the viral life cycle. researchgate.net The development of cost-effective and scalable synthetic routes for this bromo-indazole amine intermediate is a key focus of ongoing research to improve access to this important therapeutic. sciencefeatured.com The structure of these indazole-based compounds allows them to bind to a highly conserved pocket on the capsid protein, thereby inhibiting viral replication. researchgate.net

Various indazole derivatives have been explored for their activity against Leishmania species, the protozoan parasites responsible for leishmaniasis. Studies on 3-alkoxy-1-benzyl-5-nitroindazole derivatives demonstrated potent in vitro activity against the promastigote and amastigote stages of Leishmania amazonensis, Leishmania infantum, and Leishmania mexicana. mdpi.comresearchgate.net Some of these compounds exhibited efficacy comparable to the reference drug Amphotericin B. mdpi.comresearchgate.net

Similarly, 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and tested, with some showing significant inhibitory activity against L. infantum and moderate activity against L. major and L. tropica. nih.gov The antileishmanial potency of these derivatives is highly dependent on the substitution pattern on the indazole ring. nih.gov For example, a sulfonamide derivative of indazole showed 88.2% inhibition against Leishmania parasites. sci-hub.se

Table 3: Antileishmanial Activity of Selected Indazole Analogs

| Compound/Derivative | Leishmania Species | IC50 (µM) | Reference |

|---|---|---|---|

| 3-alkoxy-1-benzyl-5-nitroindazole (NV8) | L. amazonensis (promastigote) | 0.007 | researchgate.net |

| 3-alkoxy-1-benzyl-5-nitroindazole (NV7) | L. infantum (promastigote) | ≤ 1 | mdpi.com |

| 3-alkoxy-1-benzyl-5-nitroindazole (NV8) | L. infantum (promastigote) | ≤ 1 | mdpi.com |

| 3-chloro-6-nitro-1H-indazole (Compound 5) | L. infantum | 4 | nih.gov |

| 3-chloro-6-nitro-1H-indazole (Compound 4) | L. infantum | 5.53 | nih.gov |

| 3-chloro-6-nitro-1H-indazole (Compound 11) | L. infantum | 6 | nih.gov |

| 3-chloro-6-nitro-1H-indazole (Compound 13) | L. major | 38 | nih.gov |

| 3,5-diCl-substituted sulfonamide | L. donovani (amastigote) | 3.7 | sci-hub.se |

| 3-Cl-substituted sulfonamide | L. donovani (amastigote) | 5.5 | sci-hub.se |

Other Noteworthy Biological Activities

Beyond their antimicrobial and anti-inflammatory properties, analogs of this compound have been recognized for other significant biological activities, most notably in the realm of oncology and enzyme inhibition.

Derivatives of 3-bromo-6-methyl-1H-indazol-4-amine have shown considerable anticancer properties. In vitro studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer. The mechanism of action is often linked to the induction of apoptosis and the inhibition of cell migration through the modulation of key signaling pathways. biosynth.com For instance, these compounds have been shown to inhibit kinases such as Akt and p38 MAP kinase, which are involved in cancer progression. Another study on N3-acyl-N5-aryl-3,5-diaminoindazole analogues identified compounds with potent inhibitory effects on the growth of head and neck cancer cell lines. nih.gov

Furthermore, the discovery of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as a molecular skeleton for pan-HER inhibitors highlights the potential of bromo-substituted heterocyclic compounds in developing novel anti-tumor drugs. nih.gov Indazole derivatives have also been investigated as inhibitors of other enzymes, such as phosphatidylinositol-3-kinase (PI3K), which is a key target in cancer therapy due to its role in the PI3K/Akt signaling pathway. acs.org

Neuroprotective Effects

Recent research has highlighted the potential of indazole derivatives in affording neuroprotection. While direct studies on this compound are emerging, the broader class of indazole-containing compounds has shown promise in mitigating neuronal damage. For instance, some pyrazole (B372694) analogs, which share structural similarities with indazoles, have demonstrated neuroprotective activity by inhibiting glycogen (B147801) synthase kinase 3β (GSK3β) and inducing the nuclear factor (erythroid-derived 2)–like 2 (Nrf2) pathway. frontiersin.org The suppression of toxin-induced microglia overactivation is a key mechanism in halting the progression of neurodegenerative diseases driven by reactive oxygen species. frontiersin.org The neuroprotective potential of indazole derivatives is an active area of investigation, with the aim of developing treatments for a variety of neurological disorders. researchgate.net

Anti-aggregatory and Vasorelaxant Properties

Indazole derivatives have been recognized for their cardiovascular benefits, specifically their anti-aggregatory and vasorelaxant activities. researchgate.netresearchgate.net These effects are often mediated through the release of nitric oxide (NO) and a subsequent increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels. researchgate.netresearchgate.net The activation of soluble guanylate cyclase (sGC) by NO is a critical signaling pathway in the cardiovascular system, leading to vasodilation and inhibition of platelet aggregation.

One area of research has focused on identifying novel sGC activators. A comprehensive database search and screening identified aryl-substituted pyrazole compounds, structurally related to indazoles, as potent regulators of NO-sensitive sGC. nih.gov For example, the compound CFM-1571, a pyrazole derivative, demonstrated strong sGC activation and significant inhibition of platelet aggregation. nih.gov This highlights the potential of indazole-based structures to modulate the NO/cGMP pathway, offering therapeutic avenues for cardiovascular diseases.

Potential in Treating Neurodegenerative Disorders

The multifaceted biological activities of indazole derivatives make them promising candidates for the treatment of complex neurodegenerative disorders. researchgate.net The development of compounds that can target multiple pathological pathways is a key strategy in this field. Indole-based compounds, which are structurally related to indazoles, have been extensively studied for their potential in treating neurodegenerative diseases. mdpi.com

For instance, certain indole derivatives have been designed as dual-binding inhibitors of cholinesterases, targeting both the catalytic and peripheral anionic sites of acetylcholinesterase (AChE). mdpi.com This dual inhibition is a valuable approach for managing the symptoms of Alzheimer's disease. Furthermore, the ability of some indazole analogs to act as kinase inhibitors is also relevant to neurodegenerative conditions. The structural versatility of the indazole scaffold allows for the design of molecules that can interact with various targets implicated in the pathogenesis of these debilitating diseases.

Computational Chemistry and Molecular Modeling in the Study of 3 Bromo 1h Indazol 4 Amine

Molecular Docking Simulations for Target Binding Affinity

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand the binding mode and affinity of potential drug candidates with their protein targets.

In the context of 3-Bromo-1H-indazol-4-amine and its derivatives, molecular docking studies have been instrumental in identifying and optimizing their interactions with various protein kinases, which are crucial targets in cancer therapy. For instance, studies on N-4-pyrimidinyl-1H-indazol-4-amines, a class of compounds sharing the core indazole structure, have utilized molecular docking to determine their binding conformation within the ATP binding site of leukocyte-specific protein tyrosine kinase (Lck). nih.gov This analysis helps in understanding how the ligand orients itself to engage in key interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues of the target protein. nih.gov

Similarly, docking studies have been performed on indazole derivatives targeting other kinases like Fibroblast Growth Factor Receptors (FGFRs) and Tyrosine Threonine Kinase (TTK). longdom.orglongdom.org These simulations provide a rational basis for the observed biological activity and guide the design of new derivatives with enhanced potency and selectivity. The binding affinity, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol), is a key output of these simulations and is used to rank and prioritize compounds for further experimental testing. The stability of these docked poses is often further validated by more rigorous computational methods like molecular dynamics simulations. longdom.orglongdom.org

| Compound Series | Target Protein | Key Interactions Noted | Software/Method | Reference |

| N-4-Pyrimidinyl-1H-indazol-4-amines | Leukocyte-specific protein tyrosine kinase (Lck) | Binding at the ATP site | Docking to obtain bioactive conformation for CoMFA | nih.gov |

| Indazole derivatives | Tyrosine Threonine Kinase (TTK) | Guided design of potent inhibitors | Molecular Docking | longdom.orglongdom.org |

| Indazole-3-carboxylic acid and its metal complexes | Nitric oxide (NO) synthase | Favorable binding of the metal to the NO2⁻ derivative | Docking Studies | researchgate.net |

| Indazole derivatives | Hypoxia-inducible factor-1α (HIF-1α) | Good binding efficiency in the active site | Molecular Docking | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This allows for the prediction of the activity of new, unsynthesized compounds.

For indazole-based compounds, including the this compound scaffold, QSAR has been a valuable tool in drug design. longdom.orgnih.govnih.gov By correlating physicochemical properties and structural features with biological activities like enzyme inhibition or cytotoxicity, QSAR models provide crucial insights for optimizing lead compounds. longdom.orgnih.govnih.gov

2D-QSAR models utilize descriptors calculated from the two-dimensional representation of molecules, such as topological indices, constitutional descriptors, and physicochemical properties. These models are computationally less intensive and are effective in capturing the general structural requirements for activity.

A study on a large set of 109 indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors developed a robust 2D-QSAR model using Multiple Linear Regression (MLR). longdom.org The model showed a high correlation coefficient (r²) of 0.9512, indicating a strong relationship between the selected descriptors and the anticancer activity. longdom.org The internal and external validation coefficients further confirmed the model's predictive power. longdom.org Such models are crucial for understanding which structural features, like specific substitutions, are key to the biological activity. longdom.org

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of molecules. These methods generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic charges, and other properties are favorable or unfavorable for activity.

For N-4-pyrimidinyl-1H-indazol-4-amines, a 3D-QSAR study using CoMFA was performed to understand their Lck inhibitory activity. nih.gov The resulting model was statistically robust, with a high conventional r² of 0.983 and good predictive power. nih.gov The contour maps generated from this analysis provided detailed insights into the structural requirements for potent Lck inhibition, guiding the design of new inhibitors. nih.gov Similarly, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have provided a structural framework for designing new potent molecules. nih.gov

| QSAR Study | Target/Activity | Model Type | Statistical Parameters | Key Findings | Reference |

| Indazole derivatives as TTK inhibitors | TTK Inhibition (Anticancer) | 2D-QSAR (MLR) | r² = 0.9512, q² = 0.8998, pred_r² = 0.8661 | Highlighted essential structural features for activity. | longdom.org |

| Indazole derivatives as TTK inhibitors | TTK Inhibition (Anticancer) | 3D-QSAR (SWF kNN) | q² = 0.9132 | Steric descriptors were crucial for anticancer activity. | longdom.org |

| N-4-Pyrimidinyl-1H-indazol-4-amines | Lck Inhibition | 3D-QSAR (CoMFA) | r²cv = 0.603, r² = 0.983, predictive r² = 0.921 | Provided structural requirements for Lck inhibitors. | nih.gov |

| Indazole derivatives as HIF-1α inhibitors | HIF-1α Inhibition | 3D-QSAR (Field and Gaussian based) | Validated by PLS statistical measures | Generated steric and electrostatic maps for designing new inhibitors. | nih.gov |

Molecular Dynamics Simulations for Ligand-Target Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are employed to assess the stability of a ligand-protein complex obtained from molecular docking and to observe the dynamic behavior of the system.

For indazole-based inhibitors, MD simulations have been used to validate the stability of their binding modes within the active sites of target proteins. longdom.orgresearchgate.netnih.govplos.org For instance, after docking a potent indazole derivative into the HIF-1α protein, MD simulations confirmed that the compound remained stable in the active site throughout the simulation. nih.gov Similarly, MD simulations of indazole derivatives in complex with Tyrosine Threonine Kinase (TTK) have underscored the stability of the ligand-protein complexes, further validating the compounds' robust binding affinity. longdom.orglongdom.org These simulations can reveal subtle conformational changes and the persistence of key interactions, providing a more dynamic and realistic picture of the binding event than static docking alone. plos.org

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

Before a compound can become a drug, it must possess favorable ADMET properties. In silico ADMET profiling uses computational models to predict these properties early in the drug discovery process, helping to identify and filter out candidates with potential liabilities. bohrium.com

For novel indazole derivatives, in silico ADMET profiling is a crucial step. longdom.orglongdom.org Studies have shown that these computational tools can predict various parameters such as oral bioavailability, blood-brain barrier penetration, and potential toxicity risks. longdom.orglongdom.orgnih.gov For a series of indazole derivatives designed as anticancer agents, ADMET profiling confirmed favorable pharmacokinetic attributes, supporting their potential for further development. longdom.orglongdom.org These predictions help in prioritizing compounds that are more likely to have good drug-like properties, saving time and resources in the long run. bohrium.com

| Compound Series | Predicted Property | Finding | Software/Method | Reference |

| Indazole derivatives | Pharmacokinetic attributes | Favorable ADMET profile confirmed | ADMET Profiling | longdom.orglongdom.org |

| Fusarochromanone (for comparison) | Absorption, Distribution, Metabolism, Excretion, Toxicity | Promising ADMET profile | In silico assays | nih.gov |

Quantum Chemical Calculations (e.g., HOMO/LUMO Analysis, Molecular Electrostatic Potential, Mulliken Charges)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. These calculations are used to understand a molecule's reactivity, stability, and intermolecular interactions.

For indazole derivatives, quantum chemical calculations have been employed to elucidate their electronic properties. researchgate.netnih.gov

HOMO/LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding a molecule's chemical reactivity and its ability to participate in charge transfer interactions. The HOMO-LUMO energy gap is an indicator of molecular stability. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting how a molecule will interact with other molecules, including biological targets.

Mulliken Charges: This analysis provides the partial atomic charges within a molecule, helping to understand the distribution of electron density and identifying atoms that are likely to be involved in electrostatic interactions. researchgate.net

Studies on indazole derivatives have used DFT calculations to obtain optimized geometries and to analyze their electronic structures, providing a deeper understanding of their chemical behavior. researchgate.netnih.gov

Predictive Models for Site-Selective Functionalization

Computational chemistry and molecular modeling have become indispensable tools for predicting the regioselectivity of chemical reactions, offering profound insights into the electronic structure and reactivity of complex molecules like this compound. These predictive models enable chemists to design synthetic routes with greater precision, targeting specific atomic sites for functionalization while minimizing the formation of undesired isomers. Methodologies such as Density Functional Theory (DFT) are central to these predictive efforts, providing a framework for understanding and quantifying the factors that govern reaction outcomes. dergipark.org.tr

Quantum Chemical Parameters and Reactivity Indices

A fundamental approach to predicting site-selectivity involves the calculation of various quantum chemical parameters using DFT. dergipark.org.trresearchgate.net For the indazole scaffold, properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly informative. The HOMO energy indicates the ability of a molecule to donate electrons, with higher values suggesting greater reactivity towards electrophiles. Conversely, the LUMO energy reflects the molecule's ability to accept electrons, with lower values indicating a higher propensity to react with nucleophiles. dergipark.org.tr The distribution of these frontier orbitals across the molecule highlights the most probable sites for electrophilic and nucleophilic attack.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. dergipark.org.trresearchgate.net These maps visually identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are targets for nucleophiles.

Theoretical studies on substituted indazoles, such as 4-bromo-1H-indazole and 4-amino-1H-indazole, provide insight into how different functional groups influence the electronic properties of the indazole core. dergipark.org.tr The amino group generally acts as an electron-donating group, increasing the electron density of the ring system, while the bromo group is electron-withdrawing. DFT calculations quantify these effects and help predict how they collectively influence the reactivity at each position of the this compound structure.

Below is a table of calculated quantum chemical parameters for related indazole derivatives, which helps in understanding the electronic influences relevant to this compound.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Phase | Source |

|---|---|---|---|---|---|---|

| 4-bromo-1H-indazole | B3LYP/6-31++g | -6.52 | -0.91 | 5.61 | Gas | dergipark.org.tr |

| 4-amino-1H-indazole | B3LYP/6-31++g | -5.34 | -0.29 | 5.05 | Gas | dergipark.org.tr |

| 4-bromo-1H-indazole | HF/6-31++g | -8.99 | 2.22 | 11.21 | Gas | dergipark.org.tr |

| 4-amino-1H-indazole | HF/6-31++g | -8.23 | 2.78 | 11.01 | Gas | dergipark.org.tr |

Case Studies in Regioselectivity Prediction

Computational models have been successfully applied to rationalize and predict the outcomes of specific functionalization reactions on the indazole ring.

N1 vs. N2 Functionalization: In reactions involving the functionalization of the pyrazole (B372694) moiety of the indazole ring, such as the addition of formaldehyde, DFT calculations have been employed to determine the relative stability of the resulting N1 and N2-substituted isomers. acs.org Studies on nitro-substituted indazoles have shown that the 1-CH2OH isomer is generally more stable by approximately 20 kJ·mol⁻¹ compared to the 2-substituted isomer. acs.orgcsic.es These theoretical calculations provide a solid foundation for explaining the experimentally observed preference for N1 substitution. acs.org

C-H Functionalization: Predictive models are also crucial for understanding the regioselectivity of C-H functionalization reactions. For instance, a computational study was performed to understand the regioselective C7 bromination of 4-sulfonamido-1H-indazoles using N-bromosuccinimide. nih.gov The calculations helped to estimate the reactivity of different positions on the indazole ring, explaining the observed preference for the C7 position. nih.gov Similarly, DFT calculations have been used to elucidate the turnover-limiting step in the synthesis of other substituted indazoles, providing mechanistic clarity that aids in reaction optimization. mdpi.com

The table below summarizes various predictive modeling studies conducted on indazole derivatives, showcasing the versatility of computational chemistry in guiding synthetic efforts.

| Indazole System | Reaction/Property Studied | Computational Method | Key Predictive Finding | Source |

|---|---|---|---|---|

| 4-Sulfonamido-1H-indazoles | C7 Bromination | Not Specified | Computational study estimated the reactivity of the indazole ring, explaining the observed regioselectivity. | nih.gov |

| Nitro-1H-indazoles | Addition of Formaldehyde | GIAO/B3LYP/6-311++G(d,p) | Calculations showed the 1-substituted isomer is ~20 kJ·mol⁻¹ more stable than the 2-substituted isomer. | acs.orgcsic.es |

| Substituted Indazoles | Corrosion Inhibition | DFT/B3LYP/6-31++g | HOMO/LUMO energies and MEP maps identified reactive sites for electrophilic/nucleophilic interactions. | dergipark.org.trresearchgate.net |

| 3-Bromo-1-methyl-4-nitro-1H-indazole | General Functionalization | DFT | Hammett parameters were used to predict regioselectivity in further functionalizations. |

Preclinical Evaluation and in Vivo Efficacy Studies of Indazole Derivatives

In Vitro Cytotoxicity and Selectivity Against Normal Cells

The anticancer potential of indazole derivatives is a subject of extensive research, with numerous studies evaluating their cytotoxic effects against various human cancer cell lines. These investigations aim to identify compounds with high potency against tumor cells while exhibiting minimal toxicity toward normal, healthy cells, a critical factor for therapeutic index.

A series of synthesized 1H-indazole-3-amine derivatives demonstrated varied antiproliferative activity against a panel of human cancer cell lines, including K562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer), and Hep-G2 (hepatoma). nih.govresearchgate.net One particular derivative, compound 6o , exhibited a promising inhibitory effect against the K562 cell line with a 50% inhibitory concentration (IC₅₀) value of 5.15 µM. nih.govresearchgate.net Crucially, this compound showed significant selectivity, with a much higher IC₅₀ of 33.2 µM against normal human embryonic kidney (HEK-293) cells, indicating a favorable safety profile at the cellular level. nih.govresearchgate.net Another compound, 5k , showed the best inhibitory effect against Hep-G2 cells with an IC₅₀ of 3.32 µM; however, it also displayed high toxicity to normal HEK-293 cells (IC₅₀ = 12.17 µM), making it less desirable for further development due to its poor selectivity. researchgate.net

Similarly, research into other indazole derivatives has highlighted their potential. For instance, certain imidazole-containing hybrids have shown promising results. One such derivative displayed an IC₅₀ of 0.66 µM against the MDA-MB-231 breast cancer cell line and a lower cytotoxicity of 8.77 μM against normal breast cells, suggesting a degree of tumor-specific action. mdpi.com Further studies on thiazolo[4,5-e]indazol-2-amine derivatives revealed that compounds 7d , 7i , and 7p had the highest cytotoxic activity against Hep-G2 cells with IC₅₀ values of 10.4±0.2, 12.4±0.5, and 10.6±0.4 µM, respectively. cbijournal.com

The structural features of these derivatives play a significant role in their cytotoxic activity. For example, the presence of a 1H-indazole-3-amine structure is considered an effective hinge-binding fragment for kinases. nih.gov Modifications at various positions of the indazole ring, such as the introduction of different substituents, have been shown to modulate the biological activity and selectivity of these compounds. researchgate.netlongdom.org

Table 1: In Vitro Cytotoxicity of Indazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Normal Cell Line | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|---|

| 6o | K562 | 5.15 | HEK-293 | 33.2 | 6.45 | nih.govresearchgate.net |

| 5k | Hep-G2 | 3.32 | HEK-293 | 12.17 | 3.67 | researchgate.net |

| Imidazole hybrid | MDA-MB-231 | 0.66 | Normal breast cells | 8.77 | 13.29 | mdpi.com |

| 7d | Hep-G2 | 10.4±0.2 | - | - | - | cbijournal.com |

| 7i | Hep-G2 | 12.4±0.5 | - | - | - | cbijournal.com |

| 7p | Hep-G2 | 10.6±0.4 | - | - | - | cbijournal.com |

In Vivo Efficacy in Animal Models

One notable study investigated the in vivo antitumor activity of an 1H-indazole derivative, compound 35 , in a CT26 xenograft model. bohrium.com This compound demonstrated the ability to inhibit tumor growth, suggesting its potential as a therapeutic agent for cancer. bohrium.com The mechanism of action for some indazole derivatives involves the inhibition of key signaling pathways implicated in cancer progression. For instance, GDC-0941 (17 ), a potent and selective inhibitor of Class I PI3K, has shown a strong inhibitory effect on the growth of human U87MG glioblastoma xenografts in athymic mice. acs.org

Furthermore, the combination of indazole derivatives with other therapeutic agents has shown enhanced in vivo efficacy. A novel carbohydrate-substituted indazole derivative, 10d-02 , when combined with various receptor tyrosine kinase (RTK) inhibitors, significantly enhanced antitumor efficacy in both RTK inhibitor-sensitive and -insensitive tumor xenograft models without apparent toxicity. biorxiv.org This suggests that such derivatives could be used to overcome drug resistance and improve clinical outcomes. biorxiv.org

The anti-inflammatory properties of indazole derivatives have also been evaluated in animal models. In a carrageenan-induced hind paw edema model in rats, indazole and its derivatives significantly inhibited inflammation in a dose- and time-dependent manner. nih.gov This anti-inflammatory effect is relevant to cancer therapy as inflammation is a known contributor to tumor progression.

Table 2: In Vivo Efficacy of Indazole Derivatives in Animal Models

| Compound/Derivative | Animal Model | Cancer Type/Condition | Key Finding | Reference |

|---|---|---|---|---|

| 35 | CT26 xenograft | Colon carcinoma | Exhibited in vivo antitumor activity. | bohrium.com |

| GDC-0941 (17 ) | Athymic mice with U87MG xenografts | Glioblastoma | Strong inhibition of tumor growth. | acs.org |

| 10d-02 (in combination with RTK inhibitors) | Tumor xenograft models | Various cancers | Significantly enhanced antitumor efficacy. | biorxiv.org |

| Indazole and its derivatives | Carrageenan-induced hind paw edema in rats | Inflammation | Dose- and time-dependent inhibition of edema. | nih.gov |

Pharmacokinetic Profiling in Preclinical Settings

The pharmacokinetic (PK) profile of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a determining factor in its potential for clinical success. Preclinical studies in animal models are essential for characterizing the PK properties of indazole derivatives.

Several indazole derivatives have demonstrated favorable pharmacokinetic profiles in preclinical evaluations. For example, a novel carbohydrate-substituted indazole derivative, 10d-02 , exhibited an excellent pharmacokinetic profile with nearly 100% oral bioavailability in mice. biorxiv.org This high oral bioavailability is a significant advantage for patient compliance and convenience. Similarly, GDC-0941 (17 ), a PI3K inhibitor, achieved acceptable oral bioavailability in multiple species, including mice (77%), rats (30%), dogs (71%), and monkeys (20%). acs.org

The metabolic stability of these compounds is another crucial aspect of their PK profile. Studies on various indazole derivatives have aimed to improve metabolic stability through structural modifications. nih.gov For instance, the replacement of a 3-hydroxyphenyl group with a 4-indazolyl group in a series of thieno[3,2-d]pyrimidine (B1254671) derivatives reduced the issue of glucuronidation, leading to acceptable oral bioavailability. acs.org

In vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is often used as an early-stage assessment of a compound's pharmacokinetic properties. Computational and in vitro studies on various indazole derivatives have confirmed favorable pharmacokinetic attributes for several candidates, guiding further development. longdom.org

Table 3: Pharmacokinetic Parameters of Indazole Derivatives in Preclinical Models

| Compound | Species | Route of Administration | Oral Bioavailability (F%) | Key Findings | Reference |

|---|---|---|---|---|---|

| 10d-02 | Mice | Oral | ~100% | Excellent pharmacokinetic profile. | biorxiv.org |

| GDC-0941 (17 ) | Mice | Oral | 77% | Acceptable oral bioavailability across species. | acs.org |

| GDC-0941 (17 ) | Rat | Oral | 30% | Acceptable oral bioavailability across species. | acs.org |

| GDC-0941 (17 ) | Dog | Oral | 71% | Acceptable oral bioavailability across species. | acs.org |

| GDC-0941 (17 ) | Monkey | Oral | 20% | Acceptable oral bioavailability across species. | acs.org |

Advanced Analytical Methodologies for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 3-Bromo-1H-indazol-4-amine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

¹H NMR, ¹³C NMR, 2D-NMR, and NOESY

¹H NMR (Proton NMR): The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic protons on the benzene (B151609) ring portion of the indazole would appear as distinct multiplets or doublets. The chemical shifts would be influenced by the electron-donating effect of the amine group and the electron-withdrawing effect of the bromine atom and the pyrazole (B372694) ring. The protons of the amine (NH₂) and the indazole NH would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) would be used to establish which protons are coupled to each other, helping to assign the signals of the aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating proton signals with their directly attached carbon atoms (HSQC) and with carbons that are two or three bonds away (HMBC). These correlations are vital for confirming the substitution pattern on the indazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could be used to determine the spatial proximity of protons. This would be particularly useful to confirm the relative positions of the substituents on the aromatic ring by observing through-space correlations between the amine protons and adjacent aromatic protons.

Based on general principles and data for isomeric compounds, the expected NMR data would be tabulated for analysis.

| Technique | Expected Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR | ~12.0-13.0 (broad s, 1H) | N1-H |

| ~7.0-7.5 (m, 3H) | Aromatic H (C5, C6, C7) | |

| ~5.0-6.0 (broad s, 2H) | NH₂ | |

| Solvent: DMSO-d₆ | ||

| ¹³C NMR | ~140-145 | C7a |

| ~130-135 | C4 | |

| ~120-130 | C5, C6, C7, C3a | |

| ~115-120 | C3 | |

| Solvent: DMSO-d₆ |

Mass Spectrometry (HRMS, ESI-MS, GC-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

HRMS (High-Resolution Mass Spectrometry): HRMS would be critical to confirm the elemental formula (C₇H₆BrN₃). Due to the presence of bromine, the mass spectrum would exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]+ and [M+2]+), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

ESI-MS (Electrospray Ionization Mass Spectrometry): ESI-MS is a soft ionization technique that would likely show the protonated molecule [M+H]⁺. For this compound (MW: 212.05), the expected peaks would be around m/z 213 and 215.

GC-MS (Gas Chromatography-Mass Spectrometry): If the compound is sufficiently volatile and thermally stable, GC-MS could be used for both separation from impurities and for obtaining a mass spectrum. However, for polar compounds like this, derivatization might be necessary.

Table 2: Expected Mass Spectrometry Data for this compound (Note: This table is predictive.)

| Technique | Expected m/z Value | Assignment |

|---|---|---|

| ESI-MS | ~213.0, 215.0 | [M+H]⁺ |

| HRMS | Calculated for C₇H₇BrN₃⁺: [M+H]⁺ | Confirmation of elemental formula |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands.

Table 3: Expected IR Absorption Bands for this compound (Note: This table is predictive.)

| Functional Group | Expected Absorption (cm⁻¹) |

|---|---|

| N-H stretch (amine and indazole) | 3300-3500 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C=C stretch (aromatic) | 1450-1600 |

| C-N stretch | 1250-1350 |

| C-Br stretch | 550-650 |

Chromatography Techniques (TLC, Column Chromatography, HPLC)

Chromatographic methods are essential for the purification of the compound and for assessing its purity.

TLC (Thin-Layer Chromatography): TLC would be used to monitor the progress of chemical reactions during the synthesis of the compound and to get a preliminary idea of its purity. A suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes) would be developed to achieve good separation.

Column Chromatography: For purification on a larger scale, column chromatography using silica (B1680970) gel as the stationary phase would be employed. The solvent system developed during TLC would be used to elute the compound from the column, separating it from starting materials and by-products.

HPLC (High-Performance Liquid Chromatography): HPLC is a powerful technique for determining the purity of the final compound with high accuracy. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent (like acetonitrile (B52724) or methanol) would typically be used. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Purity levels are often expected to be above 95% for research-grade chemicals. fluorochem.co.ukmyskinrecipes.com

Future Research Directions and Translational Perspectives for 3 Bromo 1h Indazol 4 Amine

Design and Synthesis of Optimized Analogs

The core structure of 3-Bromo-1H-indazol-4-amine serves as a versatile starting point for the design and synthesis of optimized analogs with enhanced potency, selectivity, and pharmacokinetic properties. nih.gov Medicinal chemists employ various strategies to modify the parent compound, including substituent modulation, isosteric replacement, and scaffold hopping.

One key area of focus is the development of analogs as kinase inhibitors. For instance, derivatives of 1H-indazol-3-amine have been synthesized and evaluated as inhibitors of Bcr-Abl kinase, including the T315I mutant which is resistant to some existing therapies. nih.gov Compound 89, a 1H-indazol-3-amine derivative, demonstrated significant inhibitory activity against both wild-type Bcr-Abl and the T315I mutant. nih.gov Further optimization of this scaffold could lead to more potent and selective kinase inhibitors for the treatment of cancers like chronic myeloid leukemia. nih.gov

Another promising avenue is the development of dual inhibitors. For example, a series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). bohrium.com These enzymes are implicated in tumor immune evasion, and their dual inhibition represents a novel cancer immunotherapy strategy. bohrium.com Compound 35 from this series showed potent inhibition of both IDO1 and TDO and exhibited in vivo antitumor activity. bohrium.com

The synthesis of these analogs often involves multi-step reaction sequences. Common strategies include the regioselective bromination of the indazole core, followed by the introduction of various substituents through cross-coupling reactions, such as the Suzuki coupling. rsc.org The development of efficient and versatile synthetic methodologies is crucial for generating a diverse library of analogs for structure-activity relationship (SAR) studies.

Table 1: Examples of Optimized Analogs of this compound and their Biological Activities

| Compound | Target(s) | Key Findings |

| Compound 89 | Bcr-Abl (wild-type and T315I mutant) | Potent inhibitor with IC50 values of 0.014 µM (Bcr-AblWT) and 0.45 µM (Bcr-AblT315I). nih.gov |

| Compound 35 | IDO1/TDO | Dual inhibitor with IC50 values of 0.74 µM (IDO1) and 2.93 µM (TDO). Showed in vivo antitumor activity. bohrium.com |

| Entrectinib | ALK | A potent ALK inhibitor with an IC50 value of 12 nM. mdpi.com |

| Compound 99 | FGFR1 | The most potent FGFR1 inhibitor with an IC50 of 2.9 nM and cellular activity of 40.5 nM. mdpi.com |

Elucidation of Novel Mechanisms of Action

While many indazole derivatives have been characterized as kinase inhibitors, future research should aim to uncover novel mechanisms of action for this compound and its analogs. bohrium.com This exploration could reveal new therapeutic opportunities and provide a deeper understanding of their biological effects.

One area of investigation is the potential for these compounds to modulate other cellular pathways. For example, some indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. researchgate.netnih.gov Further studies could delineate the specific apoptotic pathways activated by these compounds and identify the key molecular players involved. For instance, compound 6o, an indazole derivative, was found to induce apoptosis in K562 leukemia cells, possibly by inhibiting Bcl2 family members and affecting the p53/MDM2 pathway. researchgate.netnih.gov

Another avenue is to explore the interaction of these compounds with non-kinase targets. The indazole scaffold is a privileged structure in medicinal chemistry and may bind to a variety of protein targets. nih.gov High-throughput screening and target identification technologies, such as chemical proteomics, can be employed to identify novel binding partners for this compound and its derivatives.

Computational approaches, such as molecular docking and molecular dynamics simulations, can also provide insights into potential mechanisms of action. tandfonline.com These methods can predict the binding modes of the compounds to different protein targets and help to prioritize experimental validation. tandfonline.com For example, docking studies of indazole-based derivatives with EGFR and VEGFR-2 have provided valuable information about their binding interactions. tandfonline.com

Exploration of New Therapeutic Applications

The diverse biological activities of indazole derivatives suggest that this compound and its analogs may have therapeutic applications beyond their current areas of investigation. nih.gov

One potential new application is in the treatment of inflammatory diseases. Some indazole-containing compounds, such as Bendazac and Benzydamine, are already used as anti-inflammatory drugs. mdpi.com Future research could explore the anti-inflammatory potential of this compound derivatives and investigate their efficacy in models of inflammatory conditions like rheumatoid arthritis or inflammatory bowel disease.

Another promising area is in the development of agents for neurodegenerative diseases. The role of kinases and other signaling pathways in the pathogenesis of diseases like Alzheimer's and Parkinson's is increasingly recognized. Indazole-based compounds that can modulate these pathways could offer new therapeutic strategies.

Furthermore, the structural similarity of the indazole core to other biologically active heterocycles suggests the potential for applications in areas such as infectious diseases. For example, some indazole derivatives have shown antibacterial and antifungal activity. nih.gov

The discovery of new therapeutic applications will require a combination of phenotypic screening, where the effects of the compounds are assessed in disease-relevant cellular or animal models, and target-based approaches, where the compounds are specifically designed to interact with a known disease-related target.

Development of Efficient and Scalable Synthetic Routes

The successful translation of this compound and its derivatives into clinical candidates depends on the availability of efficient and scalable synthetic routes. mdpi.com The development of such routes is a critical aspect of process chemistry and aims to produce the target compounds in high yield and purity, at a low cost, and in a safe and environmentally friendly manner.

Recent advancements have focused on improving the synthesis of key intermediates. For example, a practical, two-step synthesis of 7-bromo-4-chloro-1H-indazol-3-amine has been developed starting from the inexpensive commodity chemical 2,6-dichlorobenzonitrile. mdpi.comsciencefeatured.com This method involves a highly regioselective bromination followed by a cyclization reaction with hydrazine (B178648). mdpi.com This approach avoids the use of more expensive starting materials and hazardous reagents. sciencefeatured.com

The optimization of reaction conditions is another key aspect of developing scalable synthetic routes. This includes factors such as solvent selection, temperature control, and catalyst loading. For instance, the use of N-bromosuccinimide (NBS) in sulfuric acid at controlled temperatures has been shown to be effective for the regioselective bromination of the indazole ring.

Furthermore, the development of "green" synthetic methods is becoming increasingly important. This involves the use of environmentally friendly solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), and minimizing the generation of waste. sciencefeatured.com

Table 2: Comparison of Synthetic Routes for a Key Indazole Intermediate

| Starting Material | Key Steps | Advantages |

| 2,6-dichlorobenzonitrile | Regioselective bromination, cyclization with hydrazine | Inexpensive starting material, avoids hazardous by-products. mdpi.comsciencefeatured.com |

| 1H-indazole | Bromination, amination | More direct but can lead to mixtures of regioisomers. |

Addressing Challenges in Drug Development (e.g., bioavailability, toxicity, resistance mechanisms)

Several challenges need to be addressed during the drug development process for this compound and its derivatives. These include optimizing bioavailability, minimizing toxicity, and overcoming potential drug resistance mechanisms.

Bioavailability: The oral bioavailability of a drug is a critical factor for its clinical success. acs.org Poor bioavailability can be due to low solubility, poor permeability, or extensive first-pass metabolism. nih.gov Strategies to improve the bioavailability of indazole derivatives include modifying their physicochemical properties, such as lipophilicity and pKa, through chemical modification. nih.gov The introduction of fluorine atoms into the molecule, for example, can sometimes enhance lipophilicity and improve absorption. nih.gov

Toxicity: It is essential to evaluate the potential toxicity of any new drug candidate. This includes assessing its effects on various organs and systems, as well as its potential for genotoxicity and carcinogenicity. Early identification of potential toxicity issues can help to guide the optimization process and select candidates with a favorable safety profile.

Resistance Mechanisms: Drug resistance is a major challenge in the treatment of many diseases, particularly cancer. nih.gov Resistance to kinase inhibitors can arise from mutations in the target kinase that prevent the drug from binding effectively. nih.gov One strategy to overcome resistance is to develop next-generation inhibitors that can bind to the mutated kinase. Another approach is to develop compounds that act through different mechanisms of action, thereby bypassing the resistance mechanism.

Integration of Advanced Computational and Experimental Approaches

The integration of advanced computational and experimental approaches is crucial for accelerating the discovery and development of new drugs based on the this compound scaffold.

Computational Approaches:

Structure-Based Drug Design: This involves using the three-dimensional structure of the target protein to design molecules that can bind with high affinity and selectivity. nih.gov

Ligand-Based Drug Design: When the structure of the target is unknown, this approach uses the information from known active compounds to design new molecules with similar properties.

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of the drug-target complex and help to predict the stability of the interaction. tandfonline.com

ADME/Tox Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of new compounds, helping to prioritize candidates for experimental testing.

Experimental Approaches:

High-Throughput Screening (HTS): This allows for the rapid testing of large libraries of compounds to identify initial hits.

X-ray Crystallography and NMR Spectroscopy: These techniques provide detailed structural information about the interaction between the drug and its target. acs.orgnih.gov

In Vitro and In Vivo Models: These are essential for evaluating the efficacy and safety of new drug candidates in a biological context.

By combining the predictive power of computational methods with the empirical data from experimental studies, researchers can make more informed decisions throughout the drug discovery process, from lead identification to clinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。